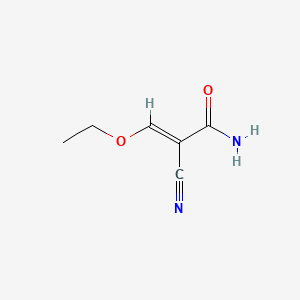![molecular formula C6H3N5O B13807271 Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
Acetamide,2-cyano-2-[(dicyanomethylene)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- is a complex organic compound with the molecular formula C6H4N4O. This compound is known for its unique structure, which includes multiple cyano groups and an amide functional group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-cyano-2-[(dicyanomethylene)amino]- typically involves the reaction of acetamide with dicyanomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-cyano-2-[(dicyanomethylene)amino]- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the cyano groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Acetamide,2-cyano-2-[(dicyanomethylene)amino]- exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The amide group can also form hydrogen bonds, further affecting the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanacetamide: Similar in structure but lacks the additional cyano groups.
Malononitrile: Contains two cyano groups but lacks the amide functionality.
Cyanoacetamide: Similar but with a different arrangement of functional groups.
Uniqueness
Acetamide,2-cyano-2-[(dicyanomethylene)amino]- is unique due to its combination of multiple cyano groups and an amide group, which gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H3N5O |
|---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2-cyano-2-(dicyanomethylideneamino)acetamide |
InChI |
InChI=1S/C6H3N5O/c7-1-4(2-8)11-5(3-9)6(10)12/h5H,(H2,10,12) |
InChI-Schlüssel |
IRKOYAWZSISOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(=O)N)N=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


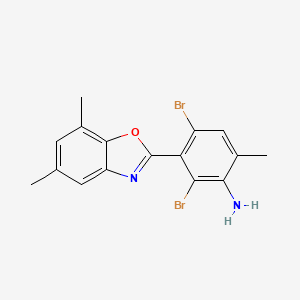
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
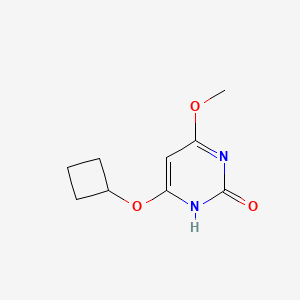
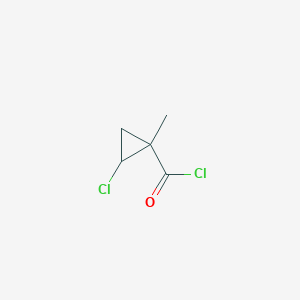
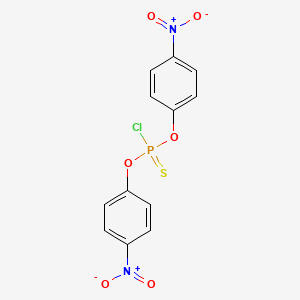
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
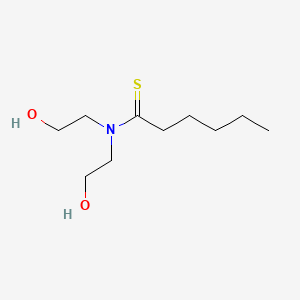
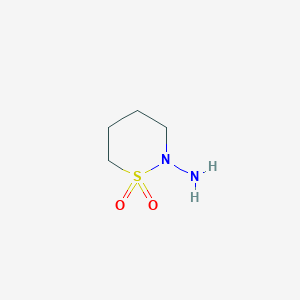
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
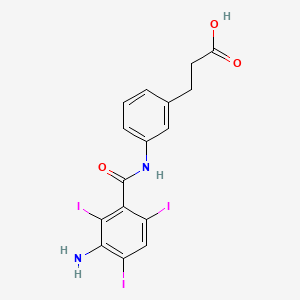
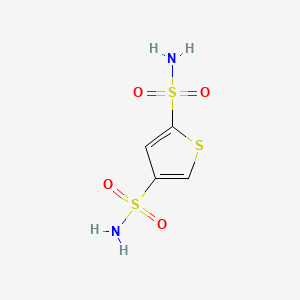
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
